Herbacetin 3-sophoroside-8-glucoside
Description
Contextualization as a Flavonoid Glycoside
Herbacetin (B192088) 3-sophoroside-8-glucoside is classified as a flavonoid glycoside. This classification is based on its distinct molecular architecture, which consists of a non-sugar component (an aglycone) bonded to sugar molecules.
The aglycone at the core of this compound is Herbacetin, a flavonol with a pentahydroxyflavone structure (3,4′,5,7,8-pentahydroxyflavone). biocrick.comwikipedia.orgnih.gov Flavonols are a class of flavonoids that have a 3-hydroxyflavone (B191502) backbone.
The glycosidic nature of the compound is defined by the attachment of specific sugar units to the Herbacetin core. A sophoroside, which is a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, is attached at the 3-position of the flavonol structure. biosynth.comnih.gov Additionally, a single glucose unit (a glucoside) is attached at the 8-position. biosynth.com The systematic name for this compound, 3-[(2-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-8-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, precisely describes these linkages. biosynth.com
Table 1: Structural and Chemical Properties of Herbacetin 3-sophoroside-8-glucoside
| Property | Value |
|---|---|
| CAS Number | 77298-68-1 |
| Molecular Formula | C₃₃H₄₀O₂₂ cymitquimica.com |
| Molecular Weight | 788.66 g/mol biosynth.com |
| Aglycone | Herbacetin biocrick.com |
| Glycosidic Moieties | Sophoroside (at C-3), Glucoside (at C-8) biosynth.com |
Significance within Phytochemical Studies
The presence and study of this compound are significant in the field of phytochemistry for several reasons. The isolation and structural elucidation of such complex glycosides contribute to the chemical inventory of the plant kingdom and can serve as chemotaxonomic markers to help classify and differentiate plant species.
This compound has been identified as a constituent of a limited number of plant species, making its presence a distinctive chemical characteristic. For instance, it has been successfully isolated from the stems of Equisetum hyemale, commonly known as rough horsetail (B1181666). chemfaces.commedchemexpress.com It is also reported to be sourced from the herbs of Rhodiola rosea, a plant known for its use in traditional medicine. chemfaces.comnih.gov The phytochemical analysis of these plants has been crucial in identifying their flavonoid profiles, with this compound being a notable component. chemfaces.comingentaconnect.com
Research into this compound often focuses on its biological properties. As a flavonoid, it is investigated for its antioxidant potential, a characteristic common to this class of compounds. biosynth.com The antioxidant activity is primarily attributed to its ability to scavenge free radicals, which helps in mitigating oxidative stress. biosynth.com This contributes to its protective effects against cellular damage. biosynth.com The exploration of such activities is a key aspect of phytochemical studies, aiming to understand the potential roles of these natural molecules.
Table 2: Documented Plant Sources of this compound
| Plant Species | Common Name | Part(s) of Plant |
|---|---|---|
| Equisetum hyemale | Rough Horsetail | Stems chemfaces.commedchemexpress.com |
| Rhodiola rosea | Roseroot, Golden Root | Herbs chemfaces.comnih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C33H40O22 |
|---|---|
Molecular Weight |
788.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O22/c34-6-13-17(40)21(44)24(47)31(49-13)53-27-12(39)5-11(38)16-20(43)29(26(52-28(16)27)9-1-3-10(37)4-2-9)54-33-30(23(46)19(42)15(8-36)51-33)55-32-25(48)22(45)18(41)14(7-35)50-32/h1-5,13-15,17-19,21-25,30-42,44-48H,6-8H2/t13-,14-,15-,17-,18-,19-,21+,22+,23+,24-,25-,30-,31+,32+,33+/m1/s1 |
InChI Key |
IQGKZHYKAGWLNS-CVFWACMRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Origin of Product |
United States |
Botanical Occurrence and Phytogeographical Distribution
Primary Plant Species Yielding Herbacetin (B192088) 3-sophoroside-8-glucoside and Related Glycosides
Equisetum hyemale, commonly known as rough horsetail (B1181666) or scouring rush, is a primary source of Herbacetin 3-sophoroside-8-glucoside. This non-flowering, evergreen perennial is characterized by its rigid, hollow, and vertically-ridged stems.
Phytogeographical Distribution: Equisetum hyemale has a broad, circumboreal distribution, native to extensive areas of Eurasia and North America. nih.gov It thrives in moist environments such as wet woodlands, the peripheries of water bodies like rivers and ponds, and on moist hillsides. nih.gov Its native range encompasses large parts of the Holarctic Kingdom, including North America, Europe, and northern Asia. nih.gov
Rhodiola rosea, also known as roseroot or golden root, is a perennial flowering plant recognized for its content of various herbacetin glycosides, although not specifically this compound. The plant contains a significant flavonoid profile that includes derivatives of herbacetin. nih.govnih.gov Notably, rhodiosin, a herbacetin derivative, has been identified as a main flavonoid in this species. researchgate.netnih.gov
Phytogeographical Distribution: Rhodiola rosea is adapted to cold regions and has a circumboreal distribution. mdpi.com It is found in the Arctic, the mountains of Central Asia, and in mountainous parts of Europe. researchgate.net In North America, its range extends from Newfoundland and Labrador south to Pennsylvania. mdpi.com This species typically grows on sea cliffs and at high altitudes on mountains. researchgate.net
Rhodiola quadrifida is another species within the Rhodiola genus that serves as a source of herbacetin-related glycosides. Research on the herb of this plant has led to the isolation of new flavonol glycosides that are derivatives of herbacetin.
Phytogeographical Distribution: This species inhabits the alpine zones in the Arctic, as well as in western and eastern Siberia and Mongolia. It is also found in the mountainous regions of China, Russia, and Pakistan.
Roemeria hybrida is an annual herb from which related flavonoid glycosides have been reported. While specific identification of herbacetin glycosides is not extensively documented in readily available literature, phytochemical studies have noted the presence of compounds such as gossypetin (B1671993) derivatives, which are structurally related to herbacetin. researchgate.net
Phytogeographical Distribution: Roemeria hybrida is distributed across Southern Europe, North Africa, and Southwest and Central Asia. researchgate.net Its native range includes Macaronesia, the Mediterranean region, the Caucasus, the Middle East, the Arabian Peninsula, Central Asia, the western Himalayas, Pakistan, and parts of China and Mongolia. wikipedia.org
The genus Ephedra is known to produce various flavonoids, including herbacetin glycosides. While research on Ephedra alata specifically is part of a broader investigation into the genus, studies on related species like Ephedra gerardiana have confirmed the presence of herbacetin 7-O-glucoside in the stems. nih.gov This suggests that Ephedra alata, as a member of this genus, is also a likely source of related herbacetin compounds. The aerial parts of Ephedra alata have been found to contain a variety of flavonoids. xiahepublishing.com
Phytogeographical Distribution: Ephedra alata is a xerophytic shrub found in desert and arid environments across North Africa, including the Sahara, and extending throughout the Middle East. wikipedia.org
Occurrence in Specific Plant Parts
The concentration and presence of this compound and its derivatives can vary significantly between different parts of the same plant.
Table 1: Occurrence of this compound and Related Glycosides in Specific Plant Parts
| Plant Species | Compound | Plant Part | Finding |
| Equisetum hyemale L. | This compound | Stems | Identified as a key source of this specific compound. jppres.com |
| Rhodiola rosea L. | Related Herbacetin Glycosides (e.g., Rhodiosin) | Rhizomes and Roots | Consistently identified in rhizome and root extracts. Rhizomes tend to have lower flavonoid concentrations than roots. nih.govresearchgate.net |
| Leaves and Flowers | Known to contain tricin, herbacetin, gossypetin, and their glycosides. nih.gov | ||
| Rhodiola quadrifida (Pall.) Fisch. & C. A. Mey. | Related Herbacetin Glycosides | Herb (Aerial parts) | New herbacetin derivatives have been isolated from the herb. |
| Roemeria hybrida (L.) DC. | Related Flavonoid Glycosides | Flowers and Leaves | General phytochemical screenings indicate the presence of flavonoids. researchgate.net |
| Ephedra alata Decne. | Related Herbacetin Glycosides | Aerial Parts (Stems) | The genus is known to contain herbacetin glycosides in the stems. nih.govnih.gov |
In Equisetum hyemale, this compound is primarily isolated from its characteristic stems. jppres.com For Rhodiola rosea, a more complex distribution is observed. The rhizomes and roots are consistent sources of herbacetin derivatives like rhodiosin, with studies indicating that roots may contain higher concentrations of total flavonoids compared to the rhizomes. nih.govresearchgate.net Furthermore, the leaves and flowers of R. rosea also contribute to its flavonoid profile, containing various glycosides of herbacetin and other related flavonols. nih.gov
In the case of Rhodiola quadrifida, the aerial parts (herb) have been the focus of phytochemical investigations that have successfully isolated novel herbacetin derivatives. For Roemeria hybrida, while detailed studies on specific parts are less common, general phytochemical analyses of the plant, including its flowers and leaves, confirm the presence of a range of flavonoids. researchgate.net Lastly, within the Ephedra genus, the stems are the primary location for the accumulation of various secondary metabolites, including herbacetin glycosides. nih.gov
Presence in Bee Bread
Bee bread is a fermented mixture of pollen, honey, and bee salivary secretions, stored by bees in the honeycomb. Its chemical composition is highly variable and depends on the botanical and geographical origin of the pollen collected by the bees.
While numerous studies have analyzed the flavonoid content of bee bread from various global regions, the explicit identification of this compound remains elusive in the currently available scientific literature. However, analyses of bee bread have consistently revealed the presence of various herbacetin glycosides and other related flavonoids. This suggests that the occurrence of this compound in bee bread is plausible, contingent on the bees foraging on plants that synthesize this specific compound, such as Equisetum hyemale or potentially Rhodiola rosea.
Detailed Research Findings:
Portugal: A study on bee bread from northeast Portugal identified several flavonol derivatives, including herbacetin glycosides. nih.gov
Romania and India: Analysis of bee bread from these countries revealed the presence of herbacetin-3-O-glycoside, among other flavonoids. nih.gov
Colombia: Research on Colombian bee bread confirmed the presence of a variety of flavonoids. aidic.it
Malaysia, Turkey, and Poland: Studies on bee bread from these regions have also documented a rich diversity of phenolic compounds, including numerous flavonoids. mdpi.com
These findings underscore the potential for bee bread to contain this compound, particularly in regions where its botanical sources are prevalent. Further targeted phytochemical analyses of bee bread from such areas are necessary to definitively confirm its presence.
Below is an interactive data table summarizing the botanical sources and their distribution.
| Botanical Source | Compound Presence | Native Continent(s) |
| Equisetum hyemale | Confirmed | North America, Europe, Asia |
| Rhodiola rosea | Probable (Herbacetin glycosides present) | North America, Europe, Asia |
Below is an interactive data table summarizing the findings on herbacetin derivatives in bee bread from different locations.
| Location of Bee Bread | Herbacetin Derivative Identified |
| Northeast Portugal | Herbacetin glycosides |
| Romania and India | Herbacetin-3-O-glycoside |
| Colombia | General flavonoids |
| Malaysia | General flavonoids |
| Turkey | General flavonoids |
| Poland | General flavonoids |
Isolation and Purification Methodologies
Conventional Extraction Techniques
Conventional methods are widely used due to their simplicity and low cost, though they can be time-consuming and may result in lower extraction efficiency compared to modern techniques. mdpi.commdpi.com
Solvent-Based Extraction (e.g., Aqueous-Organic Mixtures, Ethanol (B145695) Concentration Optimization)
Solid-liquid extraction using solvents is the most common method for isolating flavonoids. mdpi.com The choice of solvent is paramount and is dictated by the polarity of the target compound. For polar flavonoid glycosides like Herbacetin (B192088) 3-sophoroside-8-glucoside, polar solvents are typically employed. mdpi.com
Commonly used solvents include methanol (B129727), ethanol, acetone, and aqueous mixtures of these. mdpi.commdpi.com Ethanol and its aqueous mixtures are often preferred due to their effectiveness and low toxicity. nih.gov The solubility of flavonoid glycosides is enhanced in hydroalcoholic solutions; for instance, 70% methanol is often cited as an efficient solvent for flavonoid extraction via maceration. mdpi.com Optimizing the ethanol concentration is a key step, as it influences the polarity of the solvent system to match that of the target glycoside, thereby improving extraction yield. The process involves systematically testing different solvent-to-water ratios to identify the optimal mixture that maximizes the recovery of the desired compound.
Table 1: Influence of Solvent Type on Flavonoid Extraction
| Solvent Type | Polarity | Target Flavonoids | General Efficacy |
|---|---|---|---|
| Ethanol/Methanol | High | Polar flavonoids (glycosides, aglycones) | Widely used for broad-spectrum flavonoid extraction. mdpi.com |
| Aqueous Mixtures (e.g., 70% Ethanol) | High (Adjustable) | Glycosides and other polar compounds | Often more effective than pure alcohol by increasing solvent polarity. mdpi.com |
| Acetone | Medium-High | Most flavonoids | Considered a highly selective solvent for flavonoids. mdpi.com |
| Ethyl Acetate | Medium | Aglycones (less polar) | Used for fractionating extracts and isolating less polar flavonoids. mdpi.com |
| Water | Very High | Highly water-soluble flavonoids | Can be used, especially in decoction, but may extract many impurities. creative-proteomics.com |
Maceration and Related Procedures
Maceration is one of the most straightforward and oldest extraction techniques. creative-proteomics.com The procedure involves soaking the finely ground plant material in a selected solvent within an airtight container for an extended period, typically ranging from hours to several days, at room temperature. e3s-conferences.org The mixture is shaken periodically to enhance the diffusion of compounds from the plant matrix into the solvent. ugm.ac.id
While maceration is simple and does not require specialized equipment, its main drawbacks are low extraction efficiency and the long duration required. creative-proteomics.com The prolonged contact time can also risk the degradation of sensitive compounds. creative-proteomics.com Variations of this method include percolation, where the solvent is continuously passed through the plant material packed in a column, which can improve efficiency compared to static maceration. creative-proteomics.come3s-conferences.org
Advanced Extraction Technologies
To overcome the limitations of conventional methods, several advanced extraction technologies have been developed. These modern techniques offer higher efficiency, reduced extraction times, and lower solvent consumption, aligning with the principles of green chemistry. nih.govfrontiersin.org
Ionic Liquid-Based Ultrasonic-Assisted Extraction (IL-UMAE)
Ionic Liquid-Based Ultrasonic-Assisted Extraction (IL-UMAE) is an innovative method that combines the unique properties of ionic liquids (ILs) as solvents with the physical effects of ultrasound. nih.gov ILs are organic salts with low melting points that are considered "green" solvents due to their low vapor pressure and high thermal stability. nih.govresearchgate.net
The extraction process is enhanced by ultrasonic waves, which induce acoustic cavitation—the formation and collapse of microscopic bubbles in the solvent. creative-proteomics.comfrontiersin.org This phenomenon generates localized high pressure and temperature, disrupting plant cell walls and facilitating the release of intracellular compounds like flavonoids into the IL solvent. creative-proteomics.com Key parameters that are optimized for maximum yield include the type and concentration of the IL, ultrasonic power and time, liquid-to-solid ratio, and temperature. nih.gov
Table 2: Example of Optimized IL-UAE Parameters for Flavonoid Extraction from Bamboo Leaves
| Parameter | Optimal Condition |
|---|---|
| Ionic Liquid | 1-butyl-3-methylimidazolium bromide ([BMIM]Br) |
| IL Concentration | 1.5 mol/L |
| Liquid-to-Solid Ratio | 41 mL/g |
| Ultrasonic Time | 90 min |
| Ultrasonic Power | 300 W |
Data sourced from a study on flavonoid extraction from bamboo leaves. nih.govnih.gov
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE) is a technique that employs solvents at elevated temperatures (50 to 200°C) and pressures (100 to 150 bar) to extract compounds from solid matrices. mdpi.comnih.gov Keeping the solvent in a liquid state above its boiling point by applying high pressure enhances its extraction properties. mdpi.com The high temperature reduces the viscosity and surface tension of the solvent, while the high pressure forces the solvent into the pores of the plant matrix, improving penetration and solubilization of target analytes. mdpi.comresearchgate.net
PLE offers significant advantages over conventional methods, including reduced extraction time and solvent volume, as well as improved efficiency and potential for automation. researchgate.net The extraction of flavonoids from spinach, for example, was shown to be effective using a 70:30 ethanol-water mixture at temperatures up to 150°C. nih.gov Optimization of PLE involves adjusting parameters such as solvent composition, temperature, pressure, and static extraction time. documentsdelivered.com
Table 3: Typical Parameters Optimized in Pressurized Liquid Extraction (PLE)
| Parameter | Range/Options | Influence on Extraction |
|---|---|---|
| Temperature | 50 - 200 °C | Increases solubility and diffusion rates; may cause degradation at very high temperatures. nih.gov |
| Pressure | 100 - 150 bar | Maintains solvent in a liquid state above its boiling point, enhancing penetration. mdpi.com |
| Solvent | Ethanol, Methanol, Water, Acetonitrile (B52724) (and aqueous mixtures) | Choice depends on the polarity of the target flavonoid. nih.govdocumentsdelivered.com |
| Static Time | 5 - 30 min | The period during which the heated, pressurized solvent is in contact with the sample. documentsdelivered.com |
| Flush Volume | % of cell volume | Rinses the sample and lines to collect the extracted compounds. documentsdelivered.com |
Enzyme-Assisted Extraction (EAE)
Enzyme-Assisted Extraction (EAE) is a green and efficient technique that utilizes enzymes to break down the structural components of plant cell walls, such as cellulose, pectin, and hemicellulose. mdpi.com This enzymatic hydrolysis facilitates the release of intracellular bioactive compounds, including flavonoids, into the extraction solvent. mdpi.comproquest.com
Commonly used enzymes are cellulases and pectinases, often in combination to achieve a synergistic effect. mdpi.com The process involves incubating the plant material with an enzyme solution under optimized conditions before proceeding with solvent extraction. mdpi.com Key parameters to optimize include the type and concentration of the enzyme(s), pH of the medium, temperature, and incubation time. mdpi.comnih.gov EAE is noted for its mild operating conditions, which help preserve the integrity of thermolabile compounds, and for its ability to significantly increase extraction yields compared to non-enzymatic methods. mdpi.comnih.gov This technique can also be combined with other methods, such as ultrasound, to further enhance extraction efficiency. nih.gov
Table 4: Comparison of Flavonoid Yield with and without Enzymatic Treatment
| Plant Source | Extraction Method | Flavonoid Yield ( g/100g ) | Reference Finding |
|---|---|---|---|
| Corn Husks | Heat-Reflux Extraction | 0.946 | The enzyme-assisted method yielded a ~30% higher recovery of flavonoids. mdpi.com |
| Corn Husks | Enzyme-Assisted Extraction (Cellulase) | 1.308 | The enzyme-assisted method yielded a ~30% higher recovery of flavonoids. mdpi.com |
Chromatographic Separation and Purification Strategies
The purification of Herbacetin 3-sophoroside-8-glucoside from crude plant extracts typically involves a series of chromatographic steps designed to separate it from a complex mixture of other phytochemicals. The choice of technique is guided by the polarity and molecular weight of the target compound and the nature of the impurities.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis and purification of flavonoid glycosides. In particular, Reversed-Phase HPLC (RP-HPLC) is widely utilized due to its efficacy in separating polar compounds. In RP-HPLC, a nonpolar stationary phase, commonly octadecyl-silica (C18), is used with a polar mobile phase.
The separation mechanism is based on the differential partitioning of the sample components between the stationary and mobile phases. For flavonoid glycosides like this compound, the mobile phase often consists of a gradient mixture of water and an organic solvent, such as acetonitrile or methanol. The addition of a small amount of acid, like formic acid or acetic acid, to the mobile phase is a common practice to improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.
In a typical RP-HPLC separation of flavonoids, compounds elute in order of decreasing polarity. Therefore, highly glycosylated flavonoids, such as the triglycoside this compound, are expected to have shorter retention times and elute earlier than their corresponding diglycoside or monoglycoside forms. The elution order is generally: triglycosides < diglycosides < monoglycosides < aglycones. nih.gov
While analytical HPLC is used for identification and quantification, preparative HPLC is employed to isolate larger quantities of the pure compound. This requires optimization of parameters such as column dimensions, particle size of the stationary phase, flow rate, and sample loading to achieve high purity and recovery.
Table 1: General RP-HPLC Parameters for Flavonoid Glycoside Separation
| Parameter | Typical Conditions |
| Stationary Phase | C18 (Octadecyl-silica) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Detection | UV-Vis (typically 254 nm, 280 nm, or 360 nm) |
High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support matrix, thereby avoiding irreversible adsorption of the sample. This method is particularly well-suited for the preparative separation of natural products like flavonoid glycosides.
The separation in HSCCC is based on the partitioning of the solute between two immiscible liquid phases (a stationary phase and a mobile phase). The selection of a suitable two-phase solvent system is the most critical step in developing an HSCCC method. The partition coefficient (K) of the target compound in the solvent system determines its behavior during the separation.
For the separation of polar flavonoid glycosides, solvent systems composed of ethyl acetate, n-butanol, and water in various ratios are commonly employed. mdpi.comnih.gov For instance, a system of ethyl acetate/n-butanol/water (2:1:3, v/v/v) has been successfully used to purify flavonoid glycosides from Taraxacum mongolicum. nih.gov Another system, n-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v/v), was effective for isolating flavonoid glycosides from lotus (B1177795) leaves. nih.gov The optimization of the solvent system aims to provide an ideal K value (typically between 0.5 and 2.0) for the target compound, ensuring good resolution and a reasonable elution time.
Table 2: Exemplary HSCCC Solvent Systems for Flavonoid Glycoside Separation
| Plant Source | Solvent System (v/v/v or v/v/v/v) | Target Compounds |
| Taraxacum mongolicum | Ethyl Acetate/n-Butanol/Water (2:1:3) | Isoetin glycosides nih.gov |
| Nelumbo nucifera | n-Hexane/Ethyl Acetate/Methanol/Water (1:5:1:5) | Isoquercitrin, Hyperoside, Astragalin nih.gov |
| Mulberry Leaves | Ethyl Acetate/n-Butanol/Water (4:1:5) | Flavonoids (Rutin as standard) mdpi.com |
| Trollius ledebouri | Ethyl Acetate/n-Butanol/Water (2:1:3) | Orientin, Vitexin, Quercetin-3-O-neohesperidoside |
Solid-Phase Extraction (SPE) for Enrichment
Solid-Phase Extraction (SPE) is a chromatographic technique widely used for the sample preparation, purification, and concentration of analytes from complex mixtures. It is often employed as a preliminary purification step to enrich the flavonoid fraction from a crude plant extract before further separation by HPLC or HSCCC.
The principle of SPE involves the partitioning of solutes between a solid sorbent and a liquid phase. For the enrichment of flavonoid glycosides, polar sorbents or reversed-phase sorbents can be used. Polyamide resins are frequently utilized for their ability to selectively adsorb flavonoids through hydrogen bonding, effectively separating them from other less polar or non-phenolic compounds. rsc.org
A typical SPE protocol for flavonoid enrichment involves the following steps:
Conditioning: The sorbent is washed with an organic solvent (e.g., methanol) followed by water to activate it.
Loading: The crude extract, dissolved in an appropriate solvent, is passed through the SPE cartridge or column. The target flavonoids are adsorbed onto the solid phase.
Washing: The column is washed with a weak solvent (e.g., water or a low-concentration organic solvent) to remove unwanted, weakly retained impurities.
Elution: The retained flavonoids are eluted from the sorbent using a stronger organic solvent, such as methanol or ethanol, often in increasing concentrations.
This process results in a concentrated and partially purified flavonoid fraction, which is more suitable for subsequent high-resolution chromatographic techniques.
Table 3: Common Sorbents for Flavonoid Enrichment by SPE
| Sorbent Type | Interaction Mechanism | Typical Application |
| Polyamide | Hydrogen bonding | Enrichment of flavonoid glycosides, removal of non-flavonoids rsc.org |
| C18 (Reversed-Phase) | Hydrophobic interactions | Fractionation of flavonoids based on polarity |
| Macroporous Resins (e.g., D101) | Adsorption | Purification of total flavonoids from crude extracts |
Structural Elucidation and Characterization
Spectroscopic Techniques for Structural Determination
Spectroscopy is the cornerstone for elucidating the structure of complex natural products like Herbacetin (B192088) 3-sophoroside-8-glucoside. Each technique provides unique insights into different parts of the molecular puzzle.
UV-Vis spectroscopy is a fundamental tool for identifying the flavonoid scaffold. medwinpublishers.com The spectrum of a flavonol in a solvent like methanol (B129727) typically displays two primary absorption bands. medwinpublishers.comsemanticscholar.org
Band I , appearing in the 350–385 nm range, is associated with the cinnamoyl system (B-ring and the C-ring's heterocyclic portion). medwinpublishers.comnepjol.info
Band II , observed between 240–280 nm, corresponds to the benzoyl system (A-ring). medwinpublishers.comnepjol.info
For Herbacetin 3-sophoroside-8-glucoside, the presence of these two characteristic bands would confirm its classification as a flavonol. The glycosylation at the 3-position typically causes a shift to a lower wavelength (hypsochromic shift) for Band I compared to the free aglycone, a key indicator of substitution at this position. medwinpublishers.com
| Band | Typical Wavelength (nm) | Associated Molecular Moiety |
| Band I | 300 - 380 | Cinnamoyl System (B-ring + C-ring) |
| Band II | 240 - 280 | Benzoyl System (A-ring) |
This interactive table summarizes the typical UV-Vis absorption bands for flavonols.
Infrared spectroscopy helps to identify the functional groups present in the molecule. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands confirming its molecular components. researchgate.net
Key expected absorptions include:
A broad band around 3300-3500 cm⁻¹ due to the stretching vibrations of the numerous hydroxyl (-OH) groups on the aglycone and sugar units. researchgate.net
A sharp peak around 1655-1660 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the γ-pyrone ring (C-ring). researchgate.netptfarm.pl
Bands in the 1610-1450 cm⁻¹ region, which are attributed to the C=C stretching vibrations within the aromatic rings. researchgate.net
Strong absorptions between 1000-1100 cm⁻¹ resulting from the C-O-C (ether) stretching of the glycosidic bonds and sugar moieties. researchgate.netresearchgate.net
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Hydroxyl (-OH) | 3300 - 3500 | Stretching, broad |
| Carbonyl (C=O) | 1655 - 1660 | Stretching |
| Aromatic C=C | 1450 - 1610 | Stretching |
| Glycosidic Linkage (C-O-C) | 1000 - 1100 | Stretching |
This interactive table outlines the principal IR absorption bands anticipated for this compound.
NMR spectroscopy is the most powerful technique for the complete structural elucidation of flavonoids, providing detailed information on the carbon-hydrogen framework and the connectivity of the sugar units. mdpi.comscispace.com
¹H NMR: The ¹H NMR spectrum would reveal signals for every proton in the molecule.
Aglycone Protons: A characteristic signal for the H-6 proton of the A-ring is expected as a doublet. The protons of the B-ring (H-2', H-3', H-5', H-6') would appear as a typical AA'BB' system, presenting as two doublets in the aromatic region.
Anomeric Protons: The protons at the anomeric centers (H-1) of the three sugar units are particularly diagnostic. Their chemical shifts and coupling constants (J values) confirm the number of sugars and their anomeric configuration (α or β). For instance, a large coupling constant (J ≈ 7-8 Hz) for a glucose anomeric proton indicates a β-configuration.
Other Sugar Protons: The remaining sugar protons would create a complex, overlapping signal region, typically between 3.0 and 4.0 ppm.
¹³C NMR: The ¹³C NMR spectrum provides a count of all unique carbon atoms in the molecule.
Aglycone Carbons: The spectrum would show distinct signals for the 15 carbons of the herbacetin aglycone, including the characteristic downfield signal for the carbonyl carbon (C-4) around δ 178 ppm. nih.gov
Sugar Carbons: The carbons of the three glucose units would be identified, with the anomeric carbons (C-1) appearing around δ 100-105 ppm. The specific chemical shifts of the aglycone carbons where glycosylation occurs (C-3 and C-8) would be altered compared to the free aglycone, confirming the attachment points.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the structure.
COSY (Correlation Spectroscopy) establishes proton-proton couplings within the same spin system, helping to trace the connections within each aromatic ring and each sugar unit.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) is vital as it shows correlations between protons and carbons that are two or three bonds away. This technique is used to definitively place the sugar units onto the aglycone by observing correlations between an anomeric proton (e.g., H-1'' of the glucoside) and the aglycone carbon it is attached to (C-8). It also confirms the linkage between the sugars in the sophoroside moiety at the 3-position.
Mass spectrometry provides the molecular weight and valuable information about the sequence and identity of the sugar units through fragmentation analysis. mdpi.comhebmu.edu.cn High-Resolution Mass Spectrometry (HR-MS) would be used to determine the exact molecular formula (C₃₃H₄₀O₂₂).
In a typical LC-MS/MS experiment using Collision-Induced Dissociation (CID), the molecule would fragment in a predictable manner.
Initial Fragmentation: The most common fragmentation pathway for flavonoid O-glycosides is the cleavage of the glycosidic bonds. mdpi.com This would result in the sequential neutral loss of the sugar residues.
Sugar Loss Sequence: The analysis would show losses corresponding to glucose (162 Da). The fragmentation pattern would reveal the loss of the terminal glucose from the sophoroside chain, followed by the second glucose, and the separate loss of the glucose at the 8-position. This sequential loss helps to deduce the structure of the oligosaccharide chains and their placement. researchgate.net
Aglycone Fragment: The final major fragment ion would be the protonated or deprotonated herbacetin aglycone (m/z 303 or 301, respectively), confirming the identity of the core flavonoid structure.
| Ion/Fragment | Description | Expected m/z (Negative Ion Mode) |
| [M-H]⁻ | Deprotonated molecular ion | 787 |
| [M-H-162]⁻ | Loss of one glucose unit | 625 |
| [M-H-162-162]⁻ | Loss of two glucose units | 463 |
| [M-H-162-162-162]⁻ | Loss of all three glucose units (Herbacetin aglycone) | 301 |
This interactive table illustrates a plausible fragmentation pathway for this compound in negative ion mode mass spectrometry.
Chemical Derivatization and Degradation Analysis (e.g., Acid Hydrolysis)
Acid hydrolysis is a classical chemical method used to confirm the structure of glycosides. researchgate.net Subjecting this compound to controlled acid hydrolysis would cleave the O-glycosidic bonds, yielding the aglycone and the constituent sugars. hebmu.edu.cn
The products of this reaction would be:
Aglycone: Herbacetin
Sugars: D-Glucose
These products can be individually isolated and identified. The aglycone's identity would be confirmed by comparing its chromatographic and spectroscopic properties with an authentic standard of herbacetin. The sugar (D-glucose) would be identified by techniques such as thin-layer or gas chromatography after derivatization, by comparing its retention time with that of a known standard.
Identification by Comparison with Reference Standards
The ultimate confirmation of the elucidated structure is achieved by direct comparison with a certified reference standard of this compound. chemfaces.com This involves comparing key analytical data:
Chromatographic Co-elution: In HPLC, the isolated compound should have the exact same retention time as the reference standard when analyzed under identical conditions. Spiking the sample with the standard should result in a single, sharpened peak.
Spectroscopic Matching: The UV, IR, NMR, and MS spectra of the isolated compound must be identical to those of the reference standard.
This direct comparison provides unequivocal proof of the compound's identity and stereochemistry.
Biosynthesis and Metabolic Pathways in Plants
General Flavonoid Biosynthetic Pathway Context
Flavonoid biosynthesis is a well-characterized pathway in plants that gives rise to a wide array of secondary metabolites. This pathway originates from the amino acid phenylalanine, which is converted into 4-coumaroyl-CoA. This molecule serves as a key precursor, entering the flavonoid pathway through the action of Chalcone (B49325) Synthase (CHS), a pivotal enzyme that catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
This chalcone is then isomerized by Chalcone Isomerase (CHI) to the flavanone (B1672756) naringenin. Naringenin is a central intermediate from which various flavonoid classes are derived. Subsequent enzymatic modifications, including hydroxylations, oxidations, and glycosylations, lead to the vast diversity of flavonoid structures, including the herbacetin (B192088) aglycone. The synthesis of specific flavonoids is often tissue-specific and depends on the plant's developmental stage and environmental conditions.
Precursor Incorporation and Transformation Mechanisms
The formation of the herbacetin backbone (3,4′,5,7,8-pentahydroxyflavone) involves a series of specific enzymatic reactions that modify the basic flavanone structure.
From Naringenin to Dihydrokaempferol (B1209521): The precursor naringenin is first hydroxylated at the 3-position by Flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol.
Formation of Kaempferol (B1673270): Dihydrokaempferol is then converted to the flavonol kaempferol by Flavonol Synthase (FLS).
Hydroxylation to Herbacetin: The key step in forming the specific aglycone is the hydroxylation of kaempferol at the 8-position. This reaction, catalyzed by a specific flavonoid hydroxylase, yields herbacetin (8-hydroxykaempferol).
Once the herbacetin aglycone is synthesized, it undergoes glycosylation to produce the final compound.
Glycosylation and Acylation Enzyme Systems Involved in Conjugate Formation
Glycosylation is a critical final step in flavonoid biosynthesis, enhancing the stability and solubility of the compounds and affecting their subcellular localization and bioactivity. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer sugar moieties from activated UDP-sugars to the flavonoid aglycone.
The formation of Herbacetin 3-sophoroside-8-glucoside involves two distinct glycosylation events:
3-O-sophoroside formation: A sophoroside is a disaccharide consisting of two glucose units linked by a β-1,2-glycosidic bond. This suggests a two-step process or the action of a specific UGT capable of transferring a disaccharide. More commonly, a sequential glycosylation occurs. First, a flavonoid 3-O-glucosyltransferase (F3GT) attaches a glucose molecule to the 3-hydroxyl group of herbacetin. Subsequently, a second UGT, a glucosyl-glucosyl transferase, adds another glucose molecule to the first one to form the sophoroside chain.
8-O-glucoside formation: A separate UGT catalyzes the attachment of a glucose molecule to the 8-hydroxyl group of the herbacetin aglycone. While O-glycosylation is common, flavonoids can also undergo C-glycosylation, forming a more stable C-C bond. However, the name "8-glucoside" typically implies an O-glycosidic linkage. The enzymes responsible, flavonoid 8-O-glycosyltransferases (F8GT), recognize the specific position on the A-ring of the flavonoid.
These UGTs often exhibit high regio- and substrate-specificity, ensuring the precise glycosylation patterns observed in nature. They belong to a large multigene family, and their expression is tightly regulated.
Regulatory Mechanisms of Biosynthesis Gene Expression (e.g., CHS, CHI, DFR, F3'H, F3'5'H Structural Genes)
The synthesis of flavonoids is regulated primarily at the transcriptional level, with the genes encoding biosynthetic enzymes being coordinately expressed. The expression of these structural genes is controlled by various internal and external stimuli, such as light, hormones, and stress.
Key structural genes in the pathway leading to herbacetin include:
Early Biosynthetic Genes (EBGs): These include Chalcone Synthase (CHS), Chalcone Isomerase (CHI), and Flavanone 3-hydroxylase (F3H). Their expression is crucial for producing the dihydroflavonol precursors.
Late Biosynthetic Genes (LBGs): These genes act downstream in the pathway. For flavonol synthesis, Flavonol Synthase (FLS) is a key LBG. Genes like Dihydroflavonol 4-reductase (DFR) are more critical for anthocyanin synthesis but are part of the same regulatory network.
Hydroxylase Genes: Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H) are responsible for the hydroxylation pattern of the B-ring, though for herbacetin, the key modification is on the A-ring.
The coordinated regulation of these genes ensures that the necessary precursors and enzymes are available for the synthesis of specific flavonoid compounds when and where they are needed.
| Gene | Enzyme | Function in Herbacetin Biosynthesis |
| CHS | Chalcone Synthase | Catalyzes the initial step, forming naringenin chalcone from 4-coumaroyl-CoA and malonyl-CoA. |
| CHI | Chalcone Isomerase | Converts naringenin chalcone to the flavanone naringenin. |
| F3H | Flavanone 3-hydroxylase | Hydroxylates naringenin to produce dihydrokaempferol. |
| FLS | Flavonol Synthase | Oxidizes dihydrokaempferol to the flavonol kaempferol. |
| F8H | Flavonoid 8-hydroxylase | (Hypothetical) Hydroxylates kaempferol at the 8-position to form the herbacetin aglycone. |
| UGT | UDP-glycosyltransferase | Catalyzes the attachment of glucose and sophorose sugars to the herbacetin aglycone. |
Influence of Transcription Factors (e.g., MYB, bHLH, WD40) on Flavonoid Biosynthesis
The expression of flavonoid structural genes is controlled by specific transcription factors (TFs), primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These TFs often work together in a combinatorial manner to regulate different branches of the pathway.
MYB Transcription Factors: R2R3-MYB proteins are key regulators that bind to specific motifs in the promoters of flavonoid genes. Certain subgroups of MYBs are known to specifically activate flavonol synthesis. For example, in Arabidopsis, the MYB11, MYB12, and MYB111 TFs are known to activate the expression of early biosynthetic genes like CHS, CHI, and F3H, as well as FLS, leading to flavonol accumulation.
MYB-bHLH-WD40 (MBW) Complex: For the regulation of late biosynthetic genes, particularly in the anthocyanin and proanthocyanidin (B93508) branches, MYB factors often form a regulatory complex with bHLH and WD40 proteins. While flavonol-specific MYBs can sometimes act independently, their activity can be modulated by interactions with bHLH partners. This complex provides a sophisticated mechanism for fine-tuning the expression of different sets of genes within the flavonoid pathway.
The expression of these regulatory TFs is itself responsive to developmental cues and environmental signals, providing the ultimate control over flavonoid production.
| Transcription Factor Family | Role in Flavonoid Biosynthesis | Examples |
| R2R3-MYB | Directly binds to the promoters of structural genes to activate or repress their transcription. Key determinants of which flavonoid class is produced. | AtMYB11, AtMYB12, AtMYB111 (activate flavonol synthesis). |
| bHLH | Interact with MYB proteins to form a regulatory complex. Essential for the activity of certain MYBs, particularly in the anthocyanin pathway. | TT8, GL3 in Arabidopsis. |
| WD40 | Acts as a scaffold protein, stabilizing the MYB-bHLH complex (MBW complex). | TTG1 in Arabidopsis. |
Role in Plant Physiology (e.g., Pigmentation, Chemical Adaptation to Environment)
Flavonoids, including complex glycosides like this compound, play multifaceted roles in plant physiology. Their functions are often linked to their chemical properties, such as their ability to absorb UV light and scavenge reactive oxygen species (ROS).
Pigmentation: While anthocyanins are the primary determinants of red, purple, and blue colors, flavonols can act as co-pigments, modifying and stabilizing flower and fruit colors. Yellow flavonols like herbacetin can contribute to yellow pigmentation.
Chemical Adaptation to Environment: Flavonoid biosynthesis is strongly induced by various environmental stresses, including UV radiation, drought, and pathogen attack. Flavonols accumulate in the epidermal layers of leaves and act as a UV filter, protecting the photosynthetic machinery from damage. Their antioxidant properties allow them to detoxify ROS produced during stress conditions, thereby protecting cellular components from oxidative damage. The accumulation of specific flavonoid glycosides can be a key strategy for plant adaptation and survival in challenging environments.
In Vitro Biological Activities and Molecular Mechanisms
Antioxidant Properties
The primary mode of action for Herbacetin (B192088) 3-sophoroside-8-glucoside is its antioxidant activity. biosynth.com Like many flavonoids, it can neutralize harmful free radicals and mitigate oxidative stress, which are underlying factors in numerous chronic diseases. biosynth.comnih.gov
Free Radical Scavenging Mechanisms (e.g., DPPH, β-Carotene-Linoleic Acid Assay, Reducing Power Assay)
Several assays are commonly used to determine the free-radical scavenging ability of natural compounds in vitro.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This method assesses the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. This reaction leads to a color change that can be measured spectrophotometrically. The aglycone, herbacetin, has demonstrated potent scavenging capacity in DPPH assays. nih.gov While specific quantitative data for Herbacetin 3-sophoroside-8-glucoside is not extensively detailed in the literature, other herbacetin glycosides isolated from Rhodiola rosea have shown strong antioxidant activity. researchgate.net
β-Carotene-Linoleic Acid Assay : This assay measures an antioxidant's capacity to inhibit the bleaching of β-carotene, which is caused by radicals formed from the oxidation of linoleic acid. The presence of a potent antioxidant slows this bleaching process.
Reducing Power Assay : This assay evaluates a compound's ability to donate an electron, reducing an oxidized intermediate (like Fe³⁺ to Fe²⁺). The degree of the color change that results is proportional to the compound's reducing power.
Mitigation of Oxidative Stress in Cellular Systems
This compound contributes to the protection of cells from damage induced by oxidative stress. biosynth.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. The aglycone, herbacetin, has been shown to significantly reduce the formation of ROS in cellular models, thereby protecting cells from programmed cell death (apoptosis) triggered by oxidative damage. nih.gov It helps counteract reductions in mitochondrial membrane potential, a key indicator of cellular health that is often compromised during oxidative stress. nih.gov
Anti-Inflammatory Mechanisms (General)
This compound is explored for its potential to reduce inflammation. biosynth.com The anti-inflammatory effects of its aglycone, herbacetin, are well-documented. Herbacetin can suppress the activation of key inflammatory signaling pathways, including PI3K/Akt, MAPKs, and NF-κB. nih.gov It has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6). nih.govnih.gov Furthermore, herbacetin can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that triggers inflammatory responses. nih.gov These mechanisms suggest that its glycoside derivatives likely contribute to modulating the body's inflammatory response.
Neuroprotective Mechanisms (General)
There is significant interest in the neuroprotective potential of this compound. biosynth.com Studies on its aglycone, herbacetin, demonstrate protective effects against neurotoxicity and neuroinflammation. nih.govnih.gov Herbacetin has been found to shield neurons by reducing oxidative stress, suppressing apoptosis, and modulating signaling pathways critical for neuronal survival, such as the SIRT1/AMPK pathway. nih.govnih.gov Flavonoids in general are known to exert neuroprotective effects by inhibiting the formation of amyloid-beta fibrils, reducing tau protein hyperphosphorylation, and suppressing neuroinflammation by downregulating pro-inflammatory cytokines. mdpi.commdpi.com These actions are crucial for protecting against the progression of neurodegenerative diseases.
Cardiovascular Health Support Mechanisms (General)
Research indicates that this compound may support cardiovascular health. biosynth.com Its parent compound, herbacetin, has been identified as a novel inhibitor of serum/glucocorticoid regulated kinase 1 (SGK1), a protein implicated in cardiac hypertrophy. nih.gov By inhibiting this pathway, herbacetin may help attenuate the maladaptive changes in the heart that can lead to heart failure. nih.gov The general antioxidant and anti-inflammatory properties of flavonoids also contribute to cardiovascular protection by improving endothelial function and reducing the oxidation of low-density lipoproteins (LDL), a key step in the development of atherosclerosis. nih.gov
Data on the Aglycone: Herbacetin
While specific quantitative data for this compound is limited, extensive research on its aglycone, Herbacetin, provides insight into its potential biological activities.
| Biological Activity | Observed Molecular Mechanisms of Herbacetin (Aglycone) | Reference |
|---|---|---|
| Anti-inflammatory | Suppression of PI3K/Akt, MAPKs, and NF-κB signaling pathways; reduction of NO, TNF-α, and IL-6 production; inhibition of NLRP3 inflammasome activation. | nih.govnih.gov |
| Antioxidant | Reduction of reactive oxygen species (ROS); increase in glutathione (B108866) (GSH) levels; mitigation of lipid peroxidation. | nih.govnih.gov |
| Neuroprotective | Activation of SIRT1/AMPK signaling; reduction of apoptosis and α-synuclein accumulation in neurons; protection against hyperammonemia-induced neurodegeneration. | nih.govnih.gov |
| Cardioprotective | Inhibition of serum/glucocorticoid regulated kinase 1 (SGK1) to attenuate cardiac hypertrophy. | nih.gov |
Skin Health and Anti-Aging Associated Mechanisms (General)
The potential applications of this compound in skin health and anti-aging are primarily linked to its antioxidant properties. biosynth.com The compound's mode of action involves scavenging free radicals and mitigating oxidative stress within biological systems. biosynth.com This mechanism contributes to its protective effects against cellular damage. biosynth.com By helping to maintain cellular homeostasis, its antioxidant activity makes it a candidate for inclusion in formulations designed to improve skin health and combat the effects of aging. biosynth.com
Antimicrobial Activities (Antifungal, Antibacterial)
While specific studies on the antimicrobial activity of this compound were not identified, the broader class of flavonoids, to which it belongs, has been noted for these properties. nih.govfrontierspartnerships.orgmdpi.com Flavonoids are known to be synthesized by plants in response to external threats and have been used traditionally for their biological effects. frontierspartnerships.org
Antifungal Activity: Research on other flavonoids has demonstrated antifungal effects. For instance, compounds like hesperetin (B1673127) have been evaluated for their efficacy against various fungi, including Candida albicans and Candida tropicalis. phcogj.com Studies on dimeric flavonoids have also shown activity against pathogenic fungal strains such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. mdpi.com These findings highlight the potential of the flavonoid chemical scaffold in antifungal research, though direct evidence for this compound is not available.
Antibacterial Activity: The antibacterial potential of flavonoids has been investigated against a range of bacteria. mdpi.com For example, the flavonoids hesperetin and naringenin (B18129) have demonstrated antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) isolates. frontierspartnerships.org The mechanisms behind the antibacterial action of flavonoids are diverse and can include the disruption of cell membranes, inhibition of nucleic acid synthesis, and suppression of bacterial virulence factors. mdpi.com A comprehensive review of herbacetin, the aglycone of the compound , notes its diverse pharmacological activities, including antiviral effects. nih.gov However, detailed studies on its specific antibacterial actions are less common.
Modulation of Cellular Metabolism
Effects on Glucose Metabolism (e.g., Glucose Consumption in Insulin-Resistant Cells)
Studies on herbacetin, the aglycone form of this compound, have demonstrated its potential to modulate glucose metabolism. In research involving mice with obesity-associated insulin (B600854) resistance, herbacetin administration was found to significantly reduce plasma glucose and plasma insulin levels. nih.gov These anti-hyperglycemic properties suggest an ability to influence glucose homeostasis and insulin sensitivity, which are key factors in managing conditions like insulin resistance. nih.gov
Effects on Lipid Metabolism (e.g., Triglyceride Content Modulation)
The aglycone herbacetin has shown significant anti-hyperlipidemic properties in animal models. nih.gov Administration of herbacetin to mice on a high-fat diet resulted in a notable reduction of plasma and hepatic total cholesterol and triglycerides. nih.gov Histopathological analysis confirmed that herbacetin decreases lipid droplets in liver tissue. nih.gov
The mechanism for these effects involves the regulation of key hepatic enzymes involved in lipid metabolism. Herbacetin was found to significantly improve the activity of altered lipid-metabolizing and lipid-regulating enzymes. nih.gov
| Enzyme/Protein | Function | Effect of Herbacetin |
|---|---|---|
| SREBP-1c, and 2 | Sterol Regulatory Element-Binding Proteins (Lipid synthesis regulation) | Modulated |
| Fatty Acid Synthase (FAS) | Fatty acid synthesis | Modulated |
| Fatty Acid β-oxidation | Fatty acid breakdown | Improved |
| Malic Enzyme | NADPH production for fatty acid synthesis | Modulated |
| Glucose 6-Phosphate Dehydrogenase (G6PD) | NADPH production for fatty acid synthesis | Modulated |
| Carnitine Palmitoyltransferase (CPT) | Fatty acid transport for oxidation | Improved |
Reactive Oxygen Species Level Modulation
A primary mode of action attributed to this compound is its antioxidant capacity. biosynth.com This activity is centered on its ability to scavenge free radicals, which are a major component of reactive oxygen species (ROS). biosynth.com By mitigating oxidative stress, the compound helps protect against cellular damage and maintain cellular homeostasis. biosynth.com The aglycone, herbacetin, also demonstrates a strong ability to scavenge free radicals and inhibit oxidative protein damage. biocrick.com
Peroxisome Proliferator-Activated Receptor Gamma (PPARgamma) Protein Expression Modulation
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a transcription factor that plays a critical role in regulating adipocyte differentiation and the metabolism of lipids and glucose. frontiersin.orgnih.gov While direct evidence of this compound modulating PPARγ expression is not available from the reviewed literature, studies on other structurally related flavonoids provide insight into potential interactions.
For example, the flavonoid quercetin (B1663063) has been shown to increase the protein levels of PPARγ in human macrophage cell lines. nih.gov Other research has indicated that flavonoids like catechin, quercetin, and kaempferol (B1673270) can reduce the mRNA expression of PPARγ during adipogenesis. researchgate.net It is noteworthy that the biological effects of flavonoids can be altered by glycosylation. One study found that while the aglycones of quercetin and kaempferol increased PPARγ-mediated gene expression, their glucuronidated forms (a type of glycoside) had a diminished effect. nih.gov This suggests that the sugar moieties on this compound could influence its activity at the PPARγ receptor compared to its aglycone, herbacetin.
Enzymatic Inhibition Studies
Research on the direct alpha-amylase inhibitory activity of this compound is not extensively detailed in the available literature. However, studies on related flavonoid compounds provide insights into their potential for enzyme inhibition. Flavonoids, as a class, are known to inhibit carbohydrate-hydrolyzing enzymes like alpha-amylase, which plays a role in the breakdown of complex carbohydrates into simpler sugars. This inhibition is a key therapeutic strategy for managing postprandial hyperglycemia.
For instance, various plant extracts rich in flavonoids have demonstrated significant alpha-amylase inhibitory action. Methanolic extracts of rosemary, cumin, and green tea have been shown to completely inhibit the enzyme in vitro. researchgate.net Specific flavonoids and their glycosides, such as quercetin 6-C-glucoside and γ-mangostin, have also been identified as effective inhibitors of α-amylase. researchgate.net The inhibitory potential of these compounds is often attributed to their molecular structure, which allows them to interact with the active site of the enzyme, thereby impeding its function. nih.gov While these findings on related compounds are promising, further in vitro studies are required to specifically determine and quantify the alpha-amylase inhibitory capacity of this compound.
Similar to alpha-amylase, direct in vitro evaluation of this compound against alpha-glucosidase has not been widely reported. Alpha-glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down disaccharides into absorbable monosaccharides. Its inhibition can delay glucose absorption and help manage blood sugar levels. nih.gov
Numerous studies have established that flavonoids are potent inhibitors of α-glucosidase. nih.gov The structure of the flavonoid plays a crucial role in its inhibitory activity; for example, the number of hydroxyl groups on the B ring has been shown to positively correlate with inhibitory strength. nih.gov Research on structurally similar flavonoid glycosides, such as quercetin 3-O-glucoside, has demonstrated notable α-glucosidase inhibitory activity. mdpi.com In comparative studies, flavonoids like myricetin (B1677590) and quercetin have shown significant inhibitory effects, with their activity sometimes exceeding that of the standard drug, acarbose (B1664774). cabidigitallibrary.org These findings suggest that flavonoids have the potential to be used as alternatives for regulating postprandial hyperglycemia. researchgate.net However, specific kinetic studies on this compound are necessary to confirm and characterize its potential as an alpha-glucosidase inhibitor.
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme involved in the metabolism of a vast number of pharmaceuticals. The inhibition of this enzyme can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered drugs. mdpi.com While data on this compound is limited, extensive research has been conducted on its aglycone, herbacetin, and other related flavonoids.
Herbacetin has been identified as a potent, broad-spectrum inhibitor of major CYP450 enzymes, including CYP3A4. researchgate.net In vitro studies have shown that herbacetin can almost completely inhibit the function of major CYPs at a concentration of 100 µM. researchgate.net The mechanism of inhibition for herbacetin against CYP3A4 has been characterized as a mixed type. researchgate.net
Other flavonoids also demonstrate significant CYP3A4 inhibition. The inhibitory potency is often linked to their chemical structure, particularly the number and position of hydroxyl groups. mdpi.com For example, flavonoids with more phenolic hydroxyl groups tend to exhibit stronger inhibition. mdpi.com Chrysin (B1683763) has been identified as a particularly potent inhibitor among several flavonoids tested, with a low IC50 value. researchgate.netcabidigitallibrary.org The inhibition can be reversible, irreversible, or a combination of both. nih.gov Apigenin typically shows reversible inhibition, whereas others like acacetin (B1665396) and chrysin exhibit combined reversible and irreversible inhibition. nih.govnih.gov Glycosylation, the presence of sugar moieties, generally reduces the inhibitory effect; flavanone (B1672756) glycosides like naringin (B1676962) are weaker inhibitors than their corresponding aglycones. mdpi.com
| Flavonoid | IC50 Value (µM) | Type of Inhibition | Reference |
|---|---|---|---|
| Herbacetin | 32 ± 8 | Mixed | mdpi.com, researchgate.net |
| Quercetin | 23 ± 5 | Not Specified | mdpi.com |
| Baicalein | 15 ± 5 | Not Specified | mdpi.com |
| Scutellarein | 19 ± 7 | Not Specified | mdpi.com |
| Luteolin | 31 ± 10 | Not Specified | mdpi.com |
| Gossypetin (B1671993) | 40 ± 8 | Not Specified | mdpi.com |
| Chrysin | 2.5 ± 0.6 | Combined Irreversible/Reversible | researchgate.net, nih.gov |
| Apigenin | Not Specified | Reversible | nih.gov |
Mechanistic Insights from Molecular Modeling and Docking Studies
Molecular docking simulations are powerful computational tools used to predict how a ligand, such as a flavonoid, binds to the active site of an enzyme and to characterize the intermolecular interactions that stabilize the complex. nih.gov
Interaction with Alpha-Amylase and Alpha-Glucosidase: Although docking studies for this compound are not specifically available, research on related flavonoids like quercetin provides valuable insights. Docking simulations reveal that flavonoids bind to the active site of α-amylase and α-glucosidase, interacting with key amino acid residues. researchgate.netresearchgate.net The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.gov For α-glucosidase, key catalytic residues such as Asp214 and Glu276 are often involved in these interactions. researchgate.net The orientation and binding mode of the flavonoid within the active site are crucial for its inhibitory effect. nih.gov
Interaction with CYP3A4: Molecular docking analyses of flavonoids with CYP3A4 have shown that hydroxyl groups at specific positions on the flavonoid structure are pivotal for binding to the enzyme's substrate-binding site. mdpi.com These hydroxyl groups form hydrogen bonds with amino acid residues in the active site, which anchors the flavonoid and contributes to the inhibitory action. The strength of this binding is comparable to that of known antiviral and antifungal drugs that are also CYP3A4 inhibitors. mdpi.com
Binding affinity, often expressed as binding energy (kcal/mol), quantifies the strength of the interaction between a ligand and its target enzyme. Lower binding energy values indicate a more stable and favorable interaction.
Molecular docking studies have been used to predict the binding affinities of numerous flavonoids with α-amylase and α-glucosidase. For α-glucosidase, some flavonoids exhibit high binding energies, with values for certain compounds being even higher than that of the standard inhibitor acarbose, suggesting a strong inhibitory potential. mdpi.com For example, a screening of 40 natural compounds found binding energies ranging from -3.6 to -8.2 kcal/mol against α-glucosidase. cabidigitallibrary.org Similarly, docking studies against α-amylase have revealed high docking scores for certain flavonoids, with binding affinities ranging from -12.171 to -13.882 kcal/mol, which are comparable to acarbose (-14.668 kcal/mol). nih.gov These computational predictions correlate well with in vitro inhibitory activities and suggest that specific flavonoids can act as potent inhibitors of these digestive enzymes.
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Acarbose | Alpha-Amylase | -14.668 | nih.gov |
| Acarbose | Alpha-Glucosidase | -8.5 | mdpi.com |
| 7-Methoxyrosmanol | Alpha-Glucosidase | -14.9 | mdpi.com |
| Rutin (B1680289) | Alpha-Glucosidase | -8.2 (Lowest among 40 compounds) | cabidigitallibrary.org |
| Quercetin | Alpha-Glucosidase | Not Specified | cabidigitallibrary.org |
| Myricetin | Alpha-Glucosidase | Not Specified | cabidigitallibrary.org |
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulation studies for this compound are not extensively available in the current scientific literature, molecular docking simulations have provided valuable insights into its potential interactions with key protein targets. These in silico studies are fundamental in predicting the binding affinities and modes of interaction between a ligand, such as this compound, and its biological targets, offering a preliminary understanding of its molecular mechanisms.
A notable study investigated the nephroprotective potential of various phytochemicals through molecular docking, including this compound. This research explored the binding affinities of the compound against several proteins that are key players in the pathophysiology of kidney damage. The findings from this in silico analysis suggest that this compound has a strong potential to interact with and modulate the activity of these proteins.
The primary targets in this study included Peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in the regulation of inflammation and lipid metabolism; Transforming growth factor-beta receptor type II (TGF-βRII), a transmembrane receptor implicated in cellular growth, differentiation, and fibrosis; and the pro-inflammatory cytokines Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6).
The molecular docking results indicated that this compound exhibits favorable binding energies with these protein targets. A lower binding energy score typically suggests a more stable and favorable interaction between the ligand and the protein's binding site. The specific binding affinities of this compound with these targets are detailed in the table below. These computational findings highlight the potential of this flavonoid glycoside to interfere with signaling pathways associated with inflammation and fibrosis, which are critical processes in the progression of various diseases. However, it is important to note that these are predictive computational results, and further validation through in vitro and in vivo experimental studies is necessary to confirm these potential biological activities.
| Target Protein | Binding Affinity (kcal/mol) |
| Peroxisome proliferator-activated receptor-gamma (PPAR-γ) | -10.1 |
| Transforming growth factor-beta receptor type II (TGF-βRII) | -11.6 |
| Tumor necrosis factor-alpha (TNF-α) | -9.4 |
| Interleukin-6 (IL-6) | -9.2 |
Analytical Quantification and Detection Methods
Chromatographic Quantification Techniques
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful techniques for the separation and quantification of flavonoid glycosides like Herbacetin (B192088) 3-sophoroside-8-glucoside.
HPLC-DAD is a widely used method for the simultaneous quantification of multiple flavonoids in plant extracts. A typical HPLC system for the analysis of flavonoid glycosides would consist of a C18 reversed-phase column and a gradient elution system. The mobile phase often comprises an aqueous solution with an acid, such as formic acid, and an organic solvent like methanol (B129727) or acetonitrile (B52724). mdpi.com The gradient elution allows for the effective separation of compounds with varying polarities. nih.gov
The detection by DAD allows for the monitoring of a wide range of wavelengths, with flavonoids typically showing strong absorbance between 254 nm and 370 nm. nih.govresearchgate.net The specific wavelength for quantification is chosen based on the absorbance maximum of the target compound to ensure the highest sensitivity. For instance, in the analysis of various flavonoids, detection at 254 nm allows for the simultaneous visualization of multiple peaks. biomedpharmajournal.org The identity of the Herbacetin 3-sophoroside-8-glucoside peak can be confirmed by comparing its retention time and UV spectrum with that of a purified standard. biomedpharmajournal.org
Table 1: Illustrative HPLC-DAD Parameters for Flavonoid Glycoside Analysis
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |
| Gradient | A time-programmed gradient from a higher to a lower polarity |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at 254 nm and 370 nm |
| Injection Volume | 10 µL |
HPTLC is another valuable technique for the qualitative and quantitative analysis of flavonoids in herbal materials. For the analysis of Equisetum hyemale, a known source of this compound, a specific HPTLC method has been developed. This method utilizes silica (B1680970) gel plates as the stationary phase and a mixture of solvents as the mobile phase to achieve separation.
After development, the plate is derivatized with a reagent, such as Natural Products (NP) reagent followed by Polyethylene Glycol (PEG) reagent, to visualize the flavonoid spots under UV light. mdpi.com The presence of this compound would be indicated by a specific spot with a characteristic retention factor (Rf) value and fluorescence. Quantitative analysis can be performed using a densitometer to measure the intensity of the spot.
Table 2: HPTLC Method for Flavonoid Analysis in Equisetum hyemale
| Parameter | Description |
|---|---|
| Stationary Phase | HPTLC plates with silica gel 60 F254 |
| Mobile Phase | Ethyl acetate, Formic acid, Glacial acetic acid, Water (100:11:11:26, v/v/v/v) |
| Derivatization | Natural Products (NP) reagent and Polyethylene Glycol (PEG) reagent |
| Detection | UV light at 366 nm |
While the specific Rf value for this compound is not explicitly reported, the Rf values for other flavonoids like rutin (B1680289) and quercetin (B1663063) have been determined in similar systems to be approximately 0.38 and 0.97, respectively. phytopharmajournal.com
Standardization and Calibration Methodologies
For accurate quantification, the analytical method must be validated. This involves establishing linearity, limits of detection (LOD), and limits of quantification (LOQ). A calibration curve is constructed by plotting the peak area obtained from the HPLC-DAD or HPTLC analysis against a series of known concentrations of a purified standard of this compound. longdom.org
The linearity of the method is demonstrated by a high correlation coefficient (R²) value, typically greater than 0.99, over a specific concentration range. mdpi.comsemanticscholar.org The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.govnih.gov These parameters are crucial for ensuring the reliability of the quantification results.
Table 3: Representative Calibration Data for Flavonoid Glycoside Quantification
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|---|---|
| Rutin | 0.2 - 200.0 | 0.9989 | 0.8155 | 2.4712 |
| Quercitrin | 0.2 - 60.0 | 0.9997 | 0.1163 | 0.3524 |
Note: This table presents data for structurally related flavonoid glycosides to illustrate typical calibration parameters. nih.govmdpi.com
Influence of Sample Processing and Storage on Analytical Outcomes
The accuracy of the quantification of this compound is highly dependent on the methods used for sample processing and the conditions under which the samples are stored. Flavonoids are susceptible to degradation, which can be influenced by factors such as temperature, light, and enzymatic activity. mdpi.comnih.gov
Different drying methods for plant material, such as sun drying, thin-layer drying, and conventional oven drying, can significantly affect the final measured content of flavonoids. For instance, studies on Equisetum hyemale have shown that thin-layer drying resulted in higher phenolic and flavonoid content compared to other methods. mdpi.com The choice of extraction solvent and method (e.g., maceration, sonication, Soxhlet extraction) also plays a critical role in the yield of the target compound.
Storage conditions of both the raw plant material and the prepared extracts are crucial for maintaining the integrity of this compound. Stock solutions of the purified compound are recommended to be stored at low temperatures, such as -20°C or -80°C, and protected from light to prevent degradation. Repeated freeze-thaw cycles should also be avoided. Long-term storage of plant extracts at room temperature, especially when exposed to light, can lead to a significant loss of flavonoids. nih.gov Refrigerated storage in the dark is generally preferred to minimize degradation.
Potential Applications in Research and Development Non Clinical Focus
Preclinical Pharmacological Research Models (In Vitro and relevant In Vivo studies excluding human clinical trials)
Herbacetin (B192088) 3-sophoroside-8-glucoside is explored in preclinical research for its potential pharmacological effects, primarily attributed to its antioxidant properties. biosynth.com The mode of action is thought to involve scavenging free radicals and mitigating oxidative stress, which may protect cells from damage and help maintain cellular homeostasis. biosynth.com Research interest extends to its potential efficacy in models of inflammation, neuroprotection, and cardiovascular health. biosynth.com
While specific peer-reviewed in vitro and in vivo studies detailing the pharmacological activities of Herbacetin 3-sophoroside-8-glucoside are not extensively available in the public domain, the research trajectory for this compound is informed by studies on its aglycone, herbacetin. For instance, herbacetin has been investigated for its neuroprotective and cognitive-enhancing effects in animal models. It has also been studied for its potential to ameliorate insulin (B600854) resistance and reduce lipid accumulation in mice fed a high-fat diet. nih.gov A comprehensive review of herbacetin and its glycosides suggests they play a critical role in the pharmacological activities of the traditional medicinal herbs from which they are derived. nih.gov These studies on the aglycone provide a scientific basis for the exploration of the glycoside form in similar preclinical models.
Table 1: Areas of Preclinical Pharmacological Investigation for this compound
| Research Area | Investigated Biological Activity | Potential Mechanism of Action |
| Inflammation | Reduction of inflammatory markers | Modulation of inflammatory pathways |
| Neuroprotection | Protection of neuronal cells from damage | Antioxidant effects, reduction of oxidative stress |
| Cardiovascular Health | Support for cardiovascular functions | Improvement of endothelial function, lipid metabolism |
| Antioxidant Activity | Scavenging of free radicals | Neutralization of reactive oxygen species |
This table is based on the potential applications described in research summaries and supplier information. Detailed experimental data for this compound is limited.
Nutraceutical Research and Formulation Development
In the field of nutraceuticals, this compound is considered a candidate for formulation development, particularly for products aimed at improving skin health and combating the effects of aging. biosynth.com Its antioxidant activity is a key driver for this application, as oxidative stress is a major contributor to skin aging. biosynth.com The inclusion of this compound in topical or oral nutraceutical formulations is being explored for its potential to protect the skin from cellular damage. biosynth.com
Research in this area focuses on incorporating this compound into stable and bioavailable formulations that can effectively deliver the compound to the target tissues. This includes overcoming challenges related to its solubility and stability to ensure its efficacy in a final product.
As a Reference Standard in Analytical Chemistry
This compound serves as a reference standard in analytical chemistry. biosynth.comchemfaces.com High-purity preparations of this compound are used by researchers for the identification and quantification of this specific flavonoid in various plant extracts and complex mixtures. chemfaces.com Its availability as a certified reference material is crucial for ensuring the accuracy and reproducibility of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), used in quality control and standardization of herbal products and botanical extracts. biosynth.comchemfaces.comcymitquimica.com
Table 2: Applications of this compound as a Reference Standard
| Application | Analytical Technique(s) | Purpose |
| Quality Control of Herbal Products | HPLC, LC-MS | To quantify the content of this compound in raw materials and finished products. |
| Phytochemical Research | HPLC, NMR, MS | To identify and elucidate the structure of the compound in plant extracts. |
| Pharmacokinetic Studies | LC-MS/MS | To develop and validate analytical methods for detecting the compound and its metabolites in biological samples. |
Bioactive Compound Screening Libraries
This compound is included in various bioactive compound screening libraries. chemfaces.commedchemexpress.com These libraries are extensive collections of natural and synthetic compounds used in high-throughput screening (HTS) to identify new drug leads and biological probes. medchemexpress.com As a constituent of these libraries, this compound is tested against a wide range of biological targets to discover potential new therapeutic applications. chemfaces.commedchemexpress.com Its inclusion in libraries such as the Flavonoids Compound Library and the Natural Product Library facilitates its systematic evaluation in drug discovery and pharmacological research programs. chemfaces.commedchemexpress.com
Future Research Perspectives and Unaddressed Questions
Elucidation of Novel Biological Activities
The foundational bioactivities of the aglycone herbacetin (B192088), such as antioxidant, anti-inflammatory, and antiviral effects, have been established. However, it is well-documented that glycosylation can significantly modify the biological activity of a flavonoid, sometimes enhancing its specificity or introducing entirely new functions. Future research must therefore move beyond the known properties of herbacetin and explore the unique therapeutic potential of Herbacetin 3-sophoroside-8-glucoside.
A primary research goal should be to screen this compound for a wide range of biological activities. Given the diverse roles of flavonoids in human health, potential areas of investigation are numerous. For instance, its complex structure could enable it to interact with specific cellular receptors or enzymes involved in metabolic or neurodegenerative diseases. Many flavonoid glycosides exhibit potential in managing diabetes or protecting against oxidative damage. A systematic investigation is required to determine if this specific glycoside possesses enhanced or novel activities compared to its parent aglycone.
Table 1: Potential Biological Activities for Future Investigation
| Activity Category | Specific Research Question | Rationale Based on General Flavonoid Research |
|---|---|---|
| Anticancer | Does it exhibit selective cytotoxicity against specific cancer cell lines not observed with herbacetin? | Glycosylation can alter cellular uptake and interaction with molecular targets within cancer cells. |
| Neuroprotection | Can it cross the blood-brain barrier and protect neuronal cells from oxidative stress or inflammation? | Flavonoids are widely studied for their neuroprotective potential. |
| Cardioprotection | Does it have a role in protecting cardiovascular cells from ischemia-reperfusion injury or reducing inflammation in blood vessels? | Cardiovascular health is a known application area for flavonoid glycosides. |
| Antidiabetic | Does it inhibit enzymes like α-glucosidase or influence glucose uptake in cells? | Flavonoids are known to target multiple pathways involved in glucose regulation. |
| Antiviral | Does the specific glycosylation pattern enhance its activity against viruses, potentially by blocking viral entry or replication enzymes? | Natural flavonoids have long been recognized for their antiviral properties. |
In-Depth Mechanistic Studies at the Cellular and Subcellular Levels
Understanding how this compound exerts its effects is crucial for any potential therapeutic development. Research has shown that the absorption and cellular transport mechanisms can differ significantly between flavonoid aglycones and their glycosides. While aglycones often pass through cell membranes via passive diffusion, glycosides may utilize active transport systems, such as the sodium-dependent glucose cotransporter 1 (SGLT1) and glucose transporter 2 (GLUT2).
Future studies must clarify the precise mechanisms of absorption, distribution, metabolism, and excretion (ADME) for this compound. At the subcellular level, it is essential to identify its molecular targets. Does it modulate key signaling pathways, such as those involving nuclear factor-kappa B (NF-κB) in inflammation or the phosphoinositide 3-kinase (PI3K)/Akt pathway in cell survival and glucose metabolism? Investigating its interaction with mitochondria, the nucleus, and the endoplasmic reticulum could reveal how it influences cellular homeostasis and responds to stress.
Identification of Additional Biosynthetic Enzymes and Regulatory Genes
The biosynthesis of flavonoids is a complex, multi-step process. The core pathway leading to the herbacetin aglycone involves a series of well-characterized enzymes, including chalcone (B49325) synthase (CHS), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS). The final, crucial steps involve glycosylation, where sugar molecules are attached to the aglycone. These reactions are catalyzed by a diverse family of enzymes known as UDP-glycosyltransferases (UGTs).
A significant unanswered question is the identity of the specific UGTs responsible for attaching a sophorose to the 3-position and a glucose to the 8-position of herbacetin. Identifying these enzymes is a critical step toward potentially producing this compound through metabolic engineering. Furthermore, the entire flavonoid biosynthetic pathway is tightly controlled by a network of regulatory genes, primarily transcription factors from the MYB, bHLH, and WD40 protein families. Research is needed to identify the specific transcription factors that regulate the expression of the biosynthetic genes involved in the production of this compound in its native plant species.
Table 2: Key Components in the Proposed Biosynthetic Pathway
| Component Type | Specific Element to Identify | Function |
|---|---|---|
| Key Enzyme | Herbacetin 8-O-glucosyltransferase | Catalyzes the attachment of glucose to the 8-hydroxyl group of the herbacetin aglycone (or an intermediate). |
| Key Enzyme | Herbacetin 3-O-sophorosyltransferase | Catalyzes the attachment of a two-glucose unit (sophorose) to the 3-hydroxyl group. |
| Regulatory Gene | R2R3-MYB Transcription Factor | Activates or represses the expression of the structural genes (e.g., CHS, FLS, UGTs) in the pathway. |
| Regulatory Gene | bHLH Transcription Factor | Often works in a complex with MYB and WD40 proteins to regulate gene expression. |
Exploration of Structure-Activity Relationships for Glycosidic Variations
The biological function of a flavonoid is intimately linked to its chemical structure. The number, type, and position of sugar moieties can dramatically alter a compound's solubility, bioavailability, and interaction with biological targets. For this compound, the presence of three glucose units arranged as a sophoroside and a separate glucoside likely confers distinct properties compared to the herbacetin aglycone or simpler glycosides.
A systematic exploration of its structure-activity relationship (SAR) is needed. This would involve synthesizing or isolating related compounds with different glycosylation patterns (e.g., herbacetin with only a 3-sophoroside, or only an 8-glucoside, or with different sugars) and comparing their biological activities. Such studies would clarify the functional role of each glycosidic group. For example, one sugar moiety might be critical for cellular uptake, while another might be essential for binding to a specific enzyme. This knowledge is fundamental for designing new derivatives with enhanced potency or improved pharmacokinetic profiles.
Development of Advanced Analytical Techniques for Comprehensive Profiling
The structural complexity of this compound presents analytical challenges. Accurately identifying and quantifying this compound in complex plant extracts requires sophisticated analytical methods. While techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are standard for separating flavonoids, their comprehensive characterization demands more advanced approaches.
Future research should focus on developing and optimizing hyphenated mass spectrometry techniques, such as LC-MS/MS, for the sensitive detection and structural elucidation of this and related compounds. Tandem mass spectrometry can provide detailed information on the fragmentation patterns, helping to confirm the identity of the aglycone and the nature and position of the sugar chains. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguously determining the complete chemical structure, including the precise linkages between the sugar units. Developing standardized and validated analytical methods will be essential for quality control, pharmacokinetic studies, and exploring the natural distribution of this complex flavonoid.
Q & A
Q. What methods are recommended for isolating Herbacetin 3-sophoroside-8-glucoside from natural sources?
this compound is typically isolated via solvent extraction followed by chromatographic purification. For example, ethanol or methanol extracts from Equisetum hyemale or Reseda luteola are fractionated using column chromatography (e.g., silica gel or Sephadex LH-20). High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is often employed for final purification . Researchers should validate purity using LC-MS or NMR spectroscopy to confirm the absence of co-eluting flavonoids like kaempferol or quercetin derivatives, which are common in plant matrices .
Q. How is the structural characterization of this compound performed?
Structural elucidation involves:
- NMR spectroscopy : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) experiments to assign glycosylation sites (e.g., sophoroside at C-3 and glucoside at C-8) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm the molecular formula (C33H40O22, MW 788.66) .
- Comparative analysis : Cross-referencing with spectral databases or literature values for herbacetin derivatives .
Q. What are the optimal storage conditions for maintaining compound stability?
Q. How can researchers prepare stock solutions with accurate concentrations?
Use the formula:
Example: For a 10 mM solution using 5 mg of compound:
Validate concentration via UV-Vis spectrophotometry (ε at λmax ~ 270 nm) .
Advanced Research Questions
Q. How can researchers design experiments to investigate SGK1 inhibition by this compound?
- In vitro assays : Use recombinant SGK1 in kinase activity assays (e.g., ADP-Glo™) with substrates like NDRG1. Include positive controls (e.g., GSK650394) and measure IC50 values .
- Cellular models : Treat LPS-induced lung epithelial cells (BEAS-2B) and assess NF-κB pathway inhibition via Western blot (e.g., p-IκBα, p65 nuclear translocation) .
- Dose translation : Apply the Km coefficient method for in vitro-to-in vivo extrapolation. For example, a mouse dose of 20 mg/kg translates to 10 mg/kg in rats using species-specific Km values (mouse = 3, rat = 6) .
Q. What experimental strategies address contradictory data on CYP450 inhibition?
this compound exhibits broad CYP450 inhibition (e.g., CYP3A4, CYP2D6) via mixed competitive/non-competitive mechanisms . To resolve discrepancies:
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition constants (Ki).
- CYP isoform specificity : Use human liver microsomes with isoform-selective substrates (e.g., midazolam for CYP3A4) .
- Structural modeling : Dock the compound into CYP450 active sites (e.g., PDB 1TQN) to identify binding residues .
Q. How should researchers optimize in vivo studies for evaluating anti-asthmatic effects?
- Animal models : Use ovalbumin (OVA)-induced asthma in mice. Measure airway hyperresponsiveness (AHR) and inflammatory cytokines (IL-4, IL-5, IL-13) via ELISA .
- Dosing regimen : Administer 10–50 mg/kg intraperitoneally for 7–14 days, adjusted via Km coefficients (e.g., 20 mg/kg in mice ≈ 33 mg/kg in guinea pigs) .
- Biomarker validation : Quantify serum SGK1 levels and lung tissue apoptosis (TUNEL assay) .
Q. What methodologies confirm the compound’s dual role in antioxidant and pro-apoptotic pathways?
- ROS assays : Use DCFH-DA in cell lines (e.g., A549) to measure reactive oxygen species (ROS) scavenging .
- Apoptosis markers : Perform flow cytometry (Annexin V/PI) and caspase-3/7 activity assays in cancer models .
- Transcriptomic analysis : RNA-seq to identify differentially expressed genes (e.g., Bcl-2, Bax) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
